Piperidine-4,4-dicarbonitrile;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

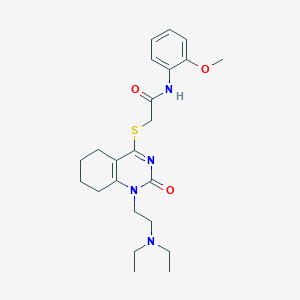

Piperidine-4,4-dicarbonitrile hydrochloride is a chemical compound with the CAS Number: 2580215-04-7 . It has a molecular weight of 171.63 . The compound is a solid in physical form .

Synthesis Analysis

The synthesis of Piperidine-4,4-dicarbonitrile hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride .

Molecular Structure Analysis

The InChI code for Piperidine-4,4-dicarbonitrile hydrochloride is 1S/C7H9N3.ClH/c8-5-7 (6-9)1-3-10-4-2-7;/h10H,1-4H2;1H . This indicates the presence of a six-membered ring with five carbon atoms and one nitrogen atom in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

Piperidine-4,4-dicarbonitrile hydrochloride is a solid in physical form . It should be stored at a temperature of 4°C and protected from light .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Studies :

- Piperidine derivatives, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized using single crystal X-ray diffraction, calculations, and spectrum analysis. These studies are essential for understanding the molecular and crystal structure of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Anticancer Activity :

- Piperidine has been used as a catalyst in the synthesis of pyrano[3,2-c]chromene derivatives, which show significant anticancer activity against various cancer cell lines. These compounds have been found to induce cell cycle arrest and trigger apoptosis in cancer cells (El-Agrody et al., 2020).

Bioavailability and Membrane Dynamics :

- Piperine, a major alkaloid of Piper nigrum Linn. and Piper longum Linn., has shown to modulate membrane dynamics and permeability characteristics in the intestine, thereby enhancing the bioavailability of various drugs (Khajuria, Thusu, & Zutshi, 2002).

Synthesis of Bioactive Compounds :

- Piperidine derivatives have been utilized in the synthesis of compounds with anti-acetylcholinesterase activity, which could have applications in treating dementia and related disorders (Sugimoto et al., 1990).

Catalytic Reactions in Chemical Synthesis :

- Piperidinium triflate has been used to catalyze the synthesis of biopertinent hydropyrimidines, showcasing the role of piperidine derivatives in facilitating chemical reactions (Ramalingan, Park, Lee, & Kwak, 2010).

Pharmacokinetics and Drug Metabolism :

- The metabolite 4-piperidinopiperidine (4PP) of the chemotherapy drug irinotecan has been studied for its clinical pharmacokinetics, indicating the importance of piperidine derivatives in understanding drug metabolism (Dodds et al., 2000).

Environmental Studies :

- Piperidinium ionic liquid cations have been detected in environmental water samples, highlighting the environmental impact and presence of these compounds (Fan & Yu, 2017).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

piperidine-4,4-dicarbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTFDRHIFAUNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2699897.png)

![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2699901.png)

![6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2699903.png)

![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)

![N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2699910.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)